Methyl iodide, [14C]

Specific Activity Radiolabeling Efficiency Mitomycin C Synthesis

Methyl iodide, [14C] (iodomethane-14C, CAS 16170-82-4) is a carbon-14 radiolabeled variant of methyl iodide (CH₃I), wherein the carbon atom of the methyl group is replaced by the radioactive isotope ¹⁴C. With a molecular formula of ¹⁴CH₃I and molecular weight of approximately 143.93 g/mol, this compound serves as a critical one-carbon building block for introducing a ¹⁴C radioactive label into pharmaceuticals, agrochemicals, and biomolecules via nucleophilic methylation reactions.

Molecular Formula CH3I
Molecular Weight 143.932 g/mol
CAS No. 16170-82-4
Cat. No. B100923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl iodide, [14C]
CAS16170-82-4
Molecular FormulaCH3I
Molecular Weight143.932 g/mol
Structural Identifiers
SMILESCI
InChIInChI=1S/CH3I/c1-2/h1H3/i1+2
InChIKeyINQOMBQAUSQDDS-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Iodide, [14C] (CAS 16170-82-4): A Carbon-14 Radiolabeled Methylation Precursor for Drug Metabolism and Tracer Studies


Methyl iodide, [14C] (iodomethane-14C, CAS 16170-82-4) is a carbon-14 radiolabeled variant of methyl iodide (CH₃I), wherein the carbon atom of the methyl group is replaced by the radioactive isotope ¹⁴C . With a molecular formula of ¹⁴CH₃I and molecular weight of approximately 143.93 g/mol, this compound serves as a critical one-carbon building block for introducing a ¹⁴C radioactive label into pharmaceuticals, agrochemicals, and biomolecules via nucleophilic methylation reactions [1]. As the most widely employed ¹⁴C-methylating agent in radiochemical synthesis, it enables the preparation of radiolabeled drug candidates for absorption, distribution, metabolism, and excretion (ADME) studies, environmental fate tracking, and molecular imaging research [2].

Procurement Rationale: Why Methyl Iodide, [14C] Cannot Be Replaced by Unlabeled Methyl Iodide or Alternative Radiolabels


Methyl iodide, [14C] occupies a unique procurement position that cannot be satisfied by simple substitution with unlabeled methyl iodide (CAS 74-88-4) or alternative radiolabeled methylating agents. Unlabeled methyl iodide provides no radioactive tracer signal and is therefore incapable of supporting quantitative mass balance, metabolite profiling, or tissue distribution analyses required by regulatory ADME studies [1]. Among radiolabeled alternatives, [³H]methyl iodide offers higher specific activity but suffers from documented metabolic lability due to ³H/¹H exchange, which can lead to label loss and confounded pharmacokinetic data [2]. The short-lived positron emitter [¹¹C]methyl iodide (t₁/₂ = 20.38 min) is restricted to on-site PET applications and cannot support multi-day ADME studies, multi-site distribution, or long-term stability investigations [3]. The quantitative evidence below demonstrates that [14C]methyl iodide provides a specific, verifiable balance of metabolic stability, practical half-life, radiochemical purity, and scalable synthesis that is not simultaneously delivered by any single comparator.

Quantitative Differentiation Evidence: Methyl Iodide, [14C] Versus Closest Radiolabeled Comparators


Direct Head-to-Head Specific Activity Comparison: [14C]Methyl Iodide vs [3H]Methyl Iodide in Identical Target Molecule Synthesis

In a direct head-to-head comparison using the same synthetic route starting from the same precursor (6-demethyl-7,7-(ethylenedioxy)-6-(phenylselenenyl)mitosane), [14C]methyl iodide produced [14C]mitomycin C with a specific activity of 50 mCi/mmol, while [3H]methyl iodide yielded [3H]mitomycin C with a specific activity of 78.4 Ci/mmol [1]. This 1,568-fold difference in final product specific activity reflects the fundamental physical limitation of 14C (theoretical maximum 62.4 mCi/mmol per carbon atom) versus the much higher specific activity achievable with tritium labeling [2]. For applications requiring the highest possible specific activity, [3H]methyl iodide is quantitatively superior; however, this advantage must be weighed against the metabolic stability evidence below.

Specific Activity Radiolabeling Efficiency Mitomycin C Synthesis

Half-Life Comparison Defines Operational Feasibility: [14C]Methyl Iodide (5,730 yr) vs [11C]Methyl Iodide (20.38 min)

The physical half-life of 14C is 5,730 ± 30 years, whereas the positron-emitting isotope 11C decays with a half-life of only 20.38 minutes [1][2]. This 147-million-fold difference in half-life translates into starkly different operational parameters: [14C]methyl iodide can be manufactured, shipped internationally, stored, and used over months to years, while [11C]methyl iodide must be synthesized on-site via cyclotron, used within approximately 2 hours, and cannot support multi-day ADME studies or multi-site clinical trials. Commercially supplied [14C]methyl iodide is typically delivered at 2–8°C with guaranteed radiochemical purity parameters maintained for at least one year post-delivery [3].

Half-Life Operational Utility Multi-Site Distribution

Positional Label Stability: Methyl-14C (from [14C]Methyl Iodide) vs 2-14C in Human Blood Incubation

The stability advantage of a methyl-14C label introduced via [14C]methyl iodide was demonstrated in a direct comparative study of radiolabeled thymidine analogs. [Methyl-14C]4′-thio-thymidine ([methyl-14C]S-dThd), synthesized from [14C]methyl iodide via a palladium-mediated Stille coupling, exhibited less than 3% degradation after 60 minutes of incubation in human blood at 37°C [1]. In contrast, [2-14C]thymidine—bearing the 14C label at the 2-position of the pyrimidine ring—underwent rapid degradation under identical conditions [1]. The radiochemical purity of [methyl-14C]S-dThd after semi-preparative HPLC purification exceeded 99%, with a specific activity of 2.04 GBq/mmol (55.1 mCi/mmol), reflecting the input specific activity of the [14C]methyl iodide precursor [1].

Metabolic Stability Label Retention In Vitro Blood Stability

Radiochemical Purity and Guaranteed Shelf-Life: [14C]Methyl Iodide Delivered at >98% Purity with 1-Year Stability

The UVVVR-produced [14C]methyl iodide is delivered with radiochemical purity and chemical purity both exceeding 98%, with a molar activity greater than 1.7 GBq/mmol (approximately 46 mCi/mmol) [1]. These quality parameters are guaranteed by the producer for one year after delivery when the product is stored under specified conditions [1]. This specification exceeds the commonly accepted industry minimum radiochemical purity threshold of 95% for radiolabeled compounds used in metabolism studies [2]. Additionally, patent literature reports that optimized synthesis methods yield [14C]methyl iodide with radiochemical purity exceeding 98% immediately post-synthesis, with the product capable of long-term storage in sealed ampoules without substantial radiolytic degradation [3].

Radiochemical Purity Shelf-Life Stability Quality Specification

Synthesis Scalability: Batch Production Scale Increased from 3.7 GBq to 15 GBq with 75–80% Yield

A patented method (CS 242662/B1) for the preparation of [14C]methyl iodide starting from 14C-labeled barium carbonate describes a process that increased the production batch size from 3.7 GBq to 15 GBq (approximately 100 mCi to 405 mCi) while achieving a reaction yield of 75–80% [1]. The synthesis proceeds via reduction of 14CO₂ with lithium aluminum hydride to a 14C-methanol aluminate complex, followed by decomposition with hydriodic acid to yield [14C]methyl iodide [1]. The process shortens total synthesis time and enables production of material with molar activity of 1.85–2.3 GBq/mmol (50–62 mCi/mmol) [1]. This 4-fold increase in batch output represents a meaningful improvement in production efficiency, reducing cost per unit radioactivity and improving availability for large-scale ADME studies.

Synthesis Scale-Up Production Batch Size Radiochemical Yield

Procurement-Guiding Application Scenarios for Methyl Iodide, [14C] Based on Quantitative Differentiation Evidence


Late-Stage 14C-Radiolabeling of Drug Candidates for Regulatory ADME Studies Requiring Metabolically Stable Tracers

When a pharmaceutical development program requires a radiolabeled drug candidate for definitive human ADME studies, [14C]methyl iodide is the appropriate methylation precursor when the label must be placed at a metabolically stable methyl position. As demonstrated by the [methyl-14C]S-dThd vs [2-14C]thymidine comparison, a methyl-14C label introduced via [14C]methyl iodide can achieve <3% degradation over 60 minutes in human blood, whereas alternative labeling positions may undergo rapid metabolism [1]. The 14C half-life of 5,730 years ensures the labeled drug substance remains viable throughout multi-year development timelines, multiple clinical sites, and post-study archival re-analysis [2]. Procure [14C]methyl iodide at a specific activity of ≥50 mCi/mmol (approximately 1.85 GBq/mmol) to ensure the final labeled API meets the ≥40–50 mCi/mmol specific activity typically required for clinical ADME study protocols .

Radiolabeling of Proteins and Biomolecules for In Vivo Biodistribution and Target Engagement Studies

For in vacuo methylation of proteins to generate 14C-labeled tracers for biodistribution studies, [14C]methyl iodide at 52.9 mCi/mmol (commercial grade from established suppliers) has been validated to produce 14C-labeled proteins with specific radioactivities ranging from 18,800 to 163,000 dpm/μg, enabling quantitative organ-level tracking in rodent models [3]. Unlike [3H]methyl iodide, which can yield higher specific activity (78.4 Ci/mmol in the mitomycin C example [4]) but risks label loss through ³H/¹H exchange in biological systems, the covalent C–14C bond formed by [14C]methyl iodide provides permanent label incorporation that survives tissue processing and combustion analysis [2]. Select [14C]methyl iodide when the study endpoint requires absolute quantification of tissue distribution without correction for label exchange.

Multi-Site, Multi-Year Environmental Fate and Agrochemical Metabolism Studies

Environmental fate studies of pesticides and agrochemicals under OECD and EPA guidelines often require tracking the test substance in soil, water, and biological matrices over periods spanning months to years. The 5,730-year half-life of 14C means [14C]methyl iodide-derived tracers do not require decay correction over study durations, and the >98% radiochemical purity with 1-year guaranteed stability [5] ensures consistent analytical performance across geographically distributed study sites. The scalable synthesis method producing up to 15 GBq per batch [6] supports the large quantities of labeled material required for multi-compartment environmental studies, which often consume grams of labeled test substance.

Custom Radiosynthesis of 14C-Labeled Active Pharmaceutical Ingredients (APIs) Under GMP for Phase 0/I Clinical Trials

When GMP-grade 14C-labeled API is required for microdosing or Phase I clinical ADME studies, [14C]methyl iodide serves as the primary methylation building block. The documented radiochemical purity exceeding 98% [5] and the availability of high-specific-activity commercial material (up to approximately 55 mCi/mmol, approaching the theoretical 14C maximum of 62.4 mCi/mmol) [3][7] meet the quality specifications expected by regulatory agencies. The established synthesis route from Ba¹⁴CO₃ via ¹⁴CO₂ and ¹⁴CH₃OH to [14C]methyl iodide [6] provides a well-characterized chemical pedigree that supports GMP documentation and Certificates of Analysis. Procurement should specify the required molar activity range and request batch-specific radiochemical purity certification.

Quote Request

Request a Quote for Methyl iodide, [14C]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.